己酸,4-乙基-

描述

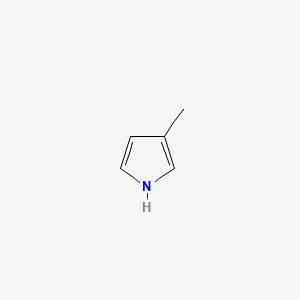

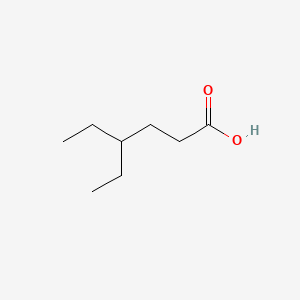

4-ethyl-hexanoic acid is a medium-chain fatty acid.

科学研究应用

植物生长调节剂

己酸衍生物,如己酸 2-(二乙氨基) 乙酯 (DA-6),已被合成并研究其作为植物生长调节剂的应用。使用阳离子树脂作为催化剂的合成工艺已经过优化,DA-6 在促进蔬菜生长和增加农业产出方面显示出前景 (赵青兰,2007)。

催化和化学合成

己酸衍生物用于各种化学合成工艺。例如,己酸乙酯已使用固体超酸作为催化剂,由乙醇和己酸合成,展示出高催化活性 (英,2005)。另一项研究报告了在非水条件下,脂肪酶催化的己酸乙酯合成,实现 99.07% 的高产率 (童海宝,2004)。

生物合成途径

已经对己酸的生物合成生产进行了研究。例如,在酵母毕赤酵中构建了一个己酸生产的生物合成途径,使用来自细菌和酵母的基因的组合。这对己酸作为精细化学品前体的生产具有影响 (千等,2014)。

燃料添加剂

己酸衍生物也已被评估为柴油燃料的潜在添加剂。由己酸合成的甘油衍生物的研究显示出在减少柴油机排放方面有希望的结果 (Elena-Emilia Oprescu 等,2014)。

分析化学

在分析化学中,己酸衍生物被分析用于各种应用。例如,气相色谱-质谱 (GC-MS) 用于分析含有 2-乙酰己酸乙酯的反应液,2-乙酰己酸乙酯是己酸的一个重要衍生物,用于麻醉剂、香料和药品 (明,2007)。

生化分析

Biochemical Properties

Hexanoic acid, 4-ethyl- plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with enzymes such as lipases, which catalyze the esterification process. For instance, Candida antarctica lipase-B (CALB) is known to exhibit high substrate specificity for hexanoic acid, 4-ethyl-, facilitating its conversion into esters . These interactions are crucial for the production of flavor compounds in the food and beverage industry.

Cellular Effects

Hexanoic acid, 4-ethyl- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, hexanoic acid, 4-ethyl- can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of hexanoic acid, 4-ethyl- involves its binding interactions with biomolecules such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, hexanoic acid, 4-ethyl- can inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and energy production . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexanoic acid, 4-ethyl- can change over time due to its stability and degradation. Studies have shown that hexanoic acid, 4-ethyl- is relatively stable under controlled conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to hexanoic acid, 4-ethyl- in in vitro or in vivo studies has been associated with alterations in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of hexanoic acid, 4-ethyl- vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and energy production. At high doses, hexanoic acid, 4-ethyl- can exhibit toxic or adverse effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which hexanoic acid, 4-ethyl- exerts its optimal biochemical effects.

Metabolic Pathways

Hexanoic acid, 4-ethyl- is involved in various metabolic pathways, including fatty acid metabolism and energy production. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the activation of fatty acids for subsequent metabolic reactions . Additionally, hexanoic acid, 4-ethyl- can influence metabolic flux by modulating the activity of key enzymes and cofactors involved in lipid metabolism.

Transport and Distribution

Within cells and tissues, hexanoic acid, 4-ethyl- is transported and distributed through interactions with specific transporters and binding proteins. For example, fatty acid-binding proteins (FABPs) facilitate the intracellular transport of hexanoic acid, 4-ethyl-, ensuring its proper localization and accumulation . These interactions are essential for maintaining the biochemical activity and function of hexanoic acid, 4-ethyl-.

Subcellular Localization

Hexanoic acid, 4-ethyl- exhibits specific subcellular localization, which can affect its activity and function. It is often targeted to cellular compartments such as the mitochondria and endoplasmic reticulum, where it participates in metabolic reactions . Post-translational modifications and targeting signals play a crucial role in directing hexanoic acid, 4-ethyl- to these specific organelles, ensuring its proper function within the cell.

属性

IUPAC Name |

4-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYXVWHRKCNYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212200 | |

| Record name | Hexanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-66-7 | |

| Record name | 4-Ethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COT3ZV32XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)